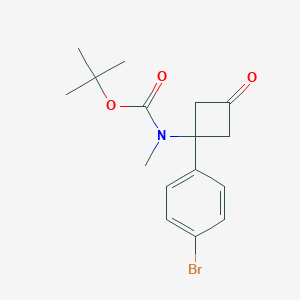
2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetic acid derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid
- 2-Chloro-6-fluorophenylacetic acid
Comparison: Compared to similar compounds, 2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the aromatic ring. This unique structure can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
2-(4-bromo-2-chloro-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) |
Clave InChI |
LQUAFZGCPIOWRN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CC(=O)O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



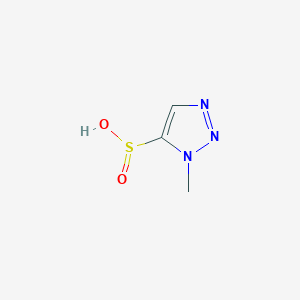
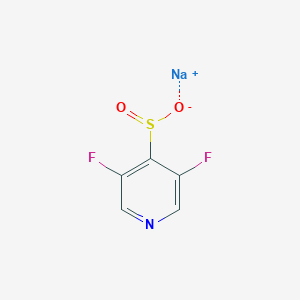
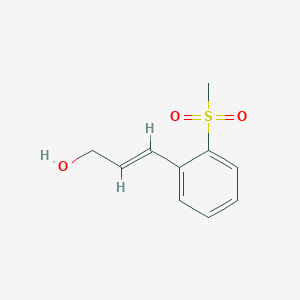
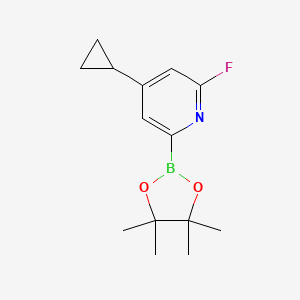
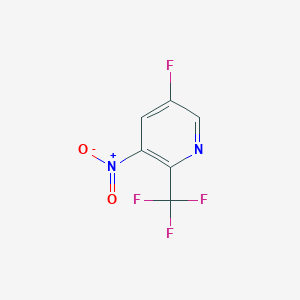
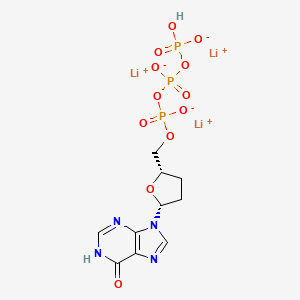
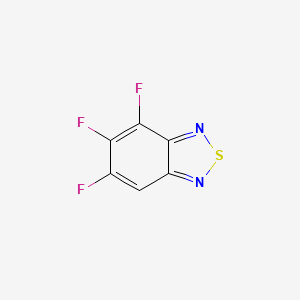
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)
![1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane](/img/structure/B13113500.png)


